molecular formula C10H9N3O B12888882 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole

Cat. No.: B12888882
M. Wt: 187.20 g/mol
InChI Key: KQVYMCOWDMJNFF-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that features a unique combination of pyridine and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds . Another approach involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents . These methods are popular due to their versatility and efficiency.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For instance, the use of gold chloride (AuCl3) as a catalyst has been reported to produce substituted isoxazoles with high efficiency . Microwave-assisted synthesis is another method that has been explored for its potential to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects . The exact pathways involved can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Imidazole: A five-membered ring containing two nitrogen atoms.

Uniqueness

What sets 3-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole apart is its unique combination of pyridine and isoxazole rings, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H9N3O

Molecular Weight

187.20 g/mol

IUPAC Name

3-pyridin-2-yl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole

InChI

InChI=1S/C10H9N3O/c1-2-5-11-8(3-1)9-7-4-6-12-10(7)14-13-9/h1-3,5,12H,4,6H2

InChI Key

KQVYMCOWDMJNFF-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=NO2)C3=CC=CC=N3

Origin of Product

United States

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